molecular formula C21H19Cl2NO3 B11408598 N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11408598
M. Wt: 404.3 g/mol
InChI Key: YEEYUFIVOBRCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the Chlorophenyl Group: The phenoxy intermediate is then reacted with 3-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.

    Formation of the Furan Intermediate: Separately, furan-2-carbaldehyde is reacted with a suitable amine to form the furan intermediate.

    Final Coupling Reaction: The phenoxy intermediate and the furan intermediate are coupled under appropriate conditions to form the final product, 2-(4-Chloro-3-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[(3-chlorophenyl)methyl]acetamide
  • 2-(4-Methylphenoxy)-N-[(3-chlorophenyl)methyl]acetamide
  • 2-(4-Chloro-3-methylphenoxy)-N-[(phenyl)methyl]acetamide

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of both chlorophenyl and furan groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C21H19Cl2NO3

Molecular Weight

404.3 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H19Cl2NO3/c1-15-10-18(7-8-20(15)23)27-14-21(25)24(13-19-6-3-9-26-19)12-16-4-2-5-17(22)11-16/h2-11H,12-14H2,1H3

InChI Key

YEEYUFIVOBRCCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.